N-methylpiperidin-4-amine
Overview
Description
N-methylpiperidin-4-amine is a chemical compound with the molecular formula C6H14N2 . It is also known by other names such as 1-Methyl-4-piperidinamine and 4-Amino-1-methylpiperidine .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives, including N-methylpiperidin-4-amine, often involves the Mannich base formation reaction . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of N-methylpiperidin-4-amine consists of a six-membered piperidine ring with a methyl group and an amine group attached . The IUPAC name for this compound is N-methylpiperidin-4-amine .Chemical Reactions Analysis
Piperidones, including N-methylpiperidin-4-amine, have been found to possess various biological activities . They have been synthesized to mimic naturally occurring alkaloids and steroids in order to study their biological activity .Physical And Chemical Properties Analysis
N-methylpiperidin-4-amine has a molecular weight of 114.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Parkinsonism Research
N-methylpiperidin-4-amine has been studied in the context of parkinsonism. A case study revealed that the abuse of a related compound, 4-propyloxy-4-phenyl-N-methylpiperidine, led to parkinsonism in a young individual. This syndrome persisted for an extended period and responded to dopamine receptor-stimulating drugs. The study provided insights into the potential neurotoxic effects of certain meperidine congeners on the substantia nigra's aminergic neurons (Davis et al., 1979).
Electrochemistry and Catalysis
N-methylpiperidin-4-amine derivatives have shown potential in electrochemical applications. Research on gold electrodes modified with a chiral nitroxyl radical compound demonstrated the effectiveness of these compounds in the enantioselective oxidation of amines. This has implications for potential applications in biosensors and display devices (Kashiwagi et al., 1999).
Hydrophobic Hydration and Aggregation Studies
The hydrophobic hydration and aggregation behavior of N-methylpiperidine in aqueous solutions have been studied. These properties are essential for understanding the potential of these compounds as clathrate hydrate promoters, which is significant in various chemical processes (Marczak et al., 2013).
Phase Separation in Aqueous Solutions
N-methylpiperidine has been investigated for its phase separation properties in aqueous solutions, particularly in the context of carbon capture processes. The research focused on the influence of CO2 dissolution in aqueous solutions of N-methylpiperidine, which is relevant for understanding the chemical reactions occurring in these solutions (Coulier et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620993 | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpiperidin-4-amine | |
CAS RN |
45584-07-4 | |
Record name | N-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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